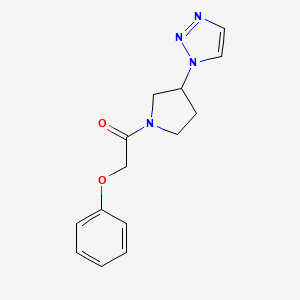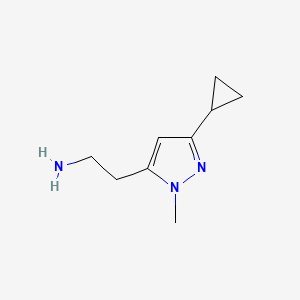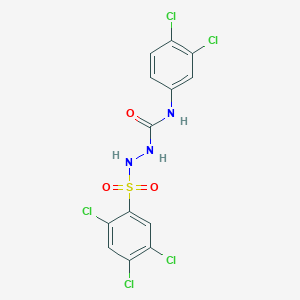
4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a useful research compound. Its molecular formula is C13H8Cl5N3O3S and its molecular weight is 463.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Formation of Derivatives and Heterocyclic Compounds : The reactivity of sulfones, including compounds related to 4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide, has been explored for synthesizing derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole. These derivatives are obtained through nucleophilic reactions involving thiosemicarbazide and semicarbazide, highlighting the chemical versatility of sulfones in creating heterocyclic compounds with potential applications in drug discovery and materials science (Shainyan et al., 1986).
Anticancer Activity
Synthesis for Anticancer Evaluation : Derivatives of semicarbazide, structurally related to the compound , have been synthesized and evaluated for their anticancer activity. This research underscores the potential of semicarbazide derivatives in developing novel anticancer agents, highlighting the importance of such compounds in medicinal chemistry and pharmacology (Brzozowski, 1998).
Antioxidant and Antimicrobial Applications
Antioxidant and Antimicrobial Derivatives : Research into semicarbazone-triazole hybrids, which share functional groups with the compound of interest, reveals significant antioxidant and antimicrobial activities. These findings indicate the potential for developing new drugs with enhanced bioavailability and therapeutic effects, particularly in treating infections and managing oxidative stress-related conditions (Brahmi et al., 2018).
Fluorescent Probes for Biological Imaging
Development of Fluorescent Probes : The sulfonyl-semicarbazide group has been identified as an effective recognition site for designing fluorescent probes, particularly for detecting hypochlorous acid in biological systems. This application demonstrates the compound's relevance in bioimaging and diagnostic research, providing tools for cellular and molecular biology studies (Ye et al., 2020).
Enzyme Inhibition for Therapeutic Targets
Carbonic Anhydrase Inhibition : Novel sulfonyl semicarbazide derivatives have been synthesized and shown to inhibit human carbonic anhydrase, an enzyme involved in various physiological processes. Such inhibitors have therapeutic potential in treating conditions like glaucoma, epilepsy, and certain cancers, highlighting the biomedical applications of these compounds (Pichake et al., 2014).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl5N3O3S/c14-7-2-1-6(3-8(7)15)19-13(22)20-21-25(23,24)12-5-10(17)9(16)4-11(12)18/h1-5,21H,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEPPXCZTQJDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
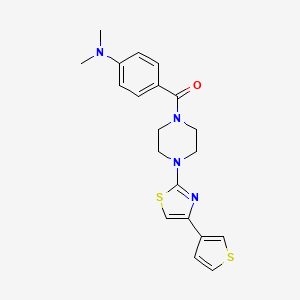

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)
![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)
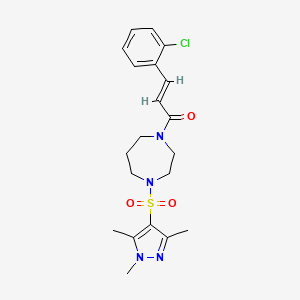
![2-[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2550398.png)


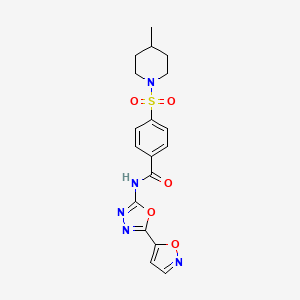
![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)
![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2550406.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)
